ML385

Vue d'ensemble

Description

ML385 est un inhibiteur novateur et spécifique du facteur 2 apparenté au facteur érythroïde nucléaire 2 (NRF2). NRF2 est un facteur de transcription qui joue un rôle crucial dans la protection cellulaire et les mécanismes de défense en régulant l'expression des protéines antioxydantes. This compound a suscité l'attention pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber l'activité de NRF2 et à moduler ainsi les réponses au stress oxydatif .

Applications De Recherche Scientifique

ML385 has a wide range of scientific research applications, including:

Chemistry: This compound is used as a tool compound to study the role of NRF2 in oxidative stress and cellular defense mechanisms

Biology: In biological research, this compound is employed to investigate the effects of NRF2 inhibition on various cellular processes, including cell proliferation, apoptosis, and migration

Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by inhibiting NRF2 and modulating tumor cell behavior. .

Industry: This compound is used in the development of new therapeutic strategies and drug formulations targeting NRF2-related pathways

Mécanisme D'action

Target of Action

ML385, also known as SMR000173724 or 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazol-2-yl)acetamide, primarily targets the Nrf2 transcription factor . Nrf2 plays a crucial role in cellular protection and defense mechanisms .

Mode of Action

This compound inhibits the activity of the Nrf2 transcription factor by binding to Neh1 , a CNC-bZIP domain that allows Nrf2 to heterodimerize with small Maf proteins . This interaction blocks NRF2 transcriptional activity , thereby reducing the expression of Nrf2’s downstream target genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Nrf2-Keap1 signaling pathway . This pathway plays a key role in cellular defense against oxidative stress . By inhibiting Nrf2, this compound can disrupt this pathway, leading to increased oxidative stress and impaired cellular defense mechanisms .

Result of Action

This compound has been shown to have anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) cells with KEAP1 mutations . It effectively reduces the viability, proliferation, invasion, migration, glucose consumption, lactate production, adenosine triphosphate level, and extracellular acidification rate of cancer cells . Moreover, this compound concentration-dependently promotes cancer cell apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as 2-DG, can alter the effects of this compound on cancer cells . Additionally, the specific cellular environment, including the type of cancer cells and their metabolic state, can also impact the efficacy and stability of this compound .

Analyse Biochimique

Biochemical Properties

ML385 has been shown to inhibit the activity of the NRF2 transcription factor by binding to Neh1, a CNC-bZIP domain that allows NRF2 to heterodimerize with small Maf proteins, blocking NRF2 transcriptional activity . This interaction with NRF2 and its downstream target, heme oxygenase-1 (HO-1), has been observed in various cell lines treated with this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, in head and neck squamous cell carcinoma (HNSCC) and thyroid carcinoma cells, this compound treatment led to a significant reduction in the expression of NRF2 and its downstream target, heme oxygenase-1 (HO-1), and a decrease in various cellular activities such as cell proliferation, cloning, migration, and wound healing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Neh1 domain of NRF2, which prevents NRF2 from heterodimerizing with small Maf proteins, thereby blocking NRF2 transcriptional activity . This leads to a decrease in the expression of NRF2 and its downstream targets, including heme oxygenase-1 (HO-1) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a time-dependent decrease in NRF2 signaling in lung cancer cells, with the maximum decline observed at 72 hours . This indicates that this compound has long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the regulation of glucose metabolism in tumor cells . It has been found to effectively reduce glucose consumption, lactate production, and the extracellular acidification rate of TPC-1 cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ML385 implique plusieurs étapes, à commencer par la préparation de composés intermédiaires. Une voie de synthèse courante comprend la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former le produit souhaité. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. Des mesures de contrôle de la qualité, notamment la chromatographie liquide haute performance (HPLC), sont utilisées pour vérifier la pureté de this compound .

Analyse Des Réactions Chimiques

Types de réactions

ML385 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, modifiant ses propriétés chimiques.

Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, notamment la température, le solvant et le temps de réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut entraîner la formation de dérivés oxydés présentant une activité biologique modifiée .

Applications de la recherche scientifique

This compound possède une large gamme d'applications de recherche scientifique, notamment :

Chimie : This compound est utilisé comme composé outil pour étudier le rôle de NRF2 dans le stress oxydatif et les mécanismes de défense cellulaire

Biologie : En recherche biologique, this compound est utilisé pour étudier les effets de l'inhibition de NRF2 sur divers processus cellulaires, notamment la prolifération cellulaire, l'apoptose et la migration

Médecine : this compound s'est révélé un agent thérapeutique potentiel dans le traitement du cancer en inhibant NRF2 et en modulant le comportement des cellules tumorales. .

Industrie : This compound est utilisé dans le développement de nouvelles stratégies thérapeutiques et de formulations médicamenteuses ciblant les voies liées à NRF2

Mécanisme d'action

This compound exerce ses effets en se liant au domaine Neh1 de NRF2, un domaine CNC-bZIP qui permet à NRF2 de s'hétérodimeriser avec de petites protéines Maf. Cette liaison bloque l'activité transcriptionnelle de NRF2, inhibant ainsi l'expression des gènes antioxydants en aval. En inhibant NRF2, this compound module les réponses au stress oxydatif et affecte divers processus cellulaires, notamment la progression du cycle cellulaire et l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

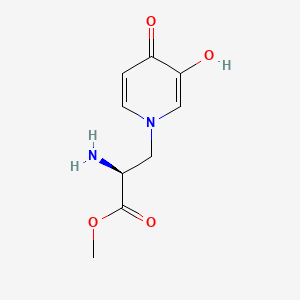

Acide koningique : Un inhibiteur de la glycolyse cellulaire présentant une activité antitumorale.

Unicité de ML385

This compound est unique en son genre en ce qu'il inhibe spécifiquement NRF2, ce qui en fait un outil précieux pour l'étude des voies liées à NRF2 et le développement de stratégies thérapeutiques ciblant le stress oxydatif et le cancer. Contrairement à d'autres composés qui peuvent avoir des effets plus larges, la spécificité de this compound permet des investigations et des applications plus ciblées .

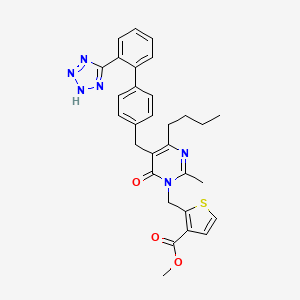

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINHYWKZVCNAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

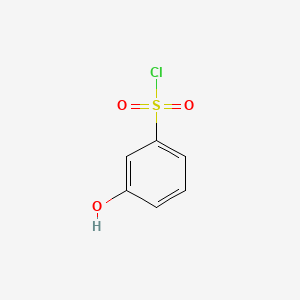

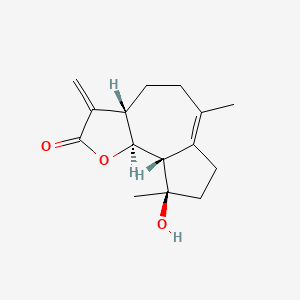

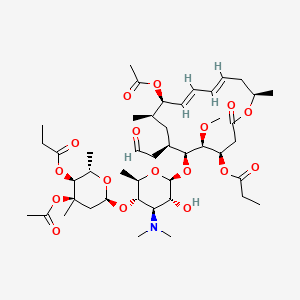

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML385?

A1: this compound specifically targets Nrf2, a transcription factor crucial for regulating cellular responses to oxidative stress. [, , ]

Q2: How does this compound inhibit Nrf2 activity?

A2: this compound binds to the Neh1 domain of Nrf2, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain, disrupting the formation of the Nrf2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G) complex. This complex is essential for Nrf2 binding to antioxidant response elements (AREs) in the promoters of target genes. [, ]

Q3: What are the downstream consequences of this compound-mediated Nrf2 inhibition?

A3: By inhibiting Nrf2, this compound prevents the transcriptional upregulation of antioxidant and cytoprotective genes. This leads to a reduction in the cellular antioxidant capacity and increases susceptibility to oxidative stress and related cellular damage. [, , , ]

Q4: Does this compound affect the expression of Nrf2 itself?

A4: While this compound primarily disrupts Nrf2 binding to DNA, some studies show it can also lead to decreased Nrf2 protein levels, potentially through mechanisms affecting protein stability or degradation. [, ]

Q5: Is the inhibitory effect of this compound reversible?

A5: The binding of this compound to Nrf2 is believed to be reversible. Studies have shown that the effects of this compound can be reversed by removing it from the cellular environment or by using Nrf2 activators. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C28H23N3O4S, and its molecular weight is 497.6 g/mol.

Q7: Are there any specific recommendations for handling and storage of this compound?

A7: While specific recommendations may vary depending on the supplier, this compound is generally handled and stored similarly to other small molecule inhibitors. Storage conditions typically involve low temperatures and protection from light and moisture to ensure stability.

Q8: What are the main research applications of this compound?

A8: this compound is a valuable tool for:

- Investigating the role of Nrf2 in various physiological and pathological processes: By inhibiting Nrf2, researchers can delineate its involvement in oxidative stress responses, inflammation, cell survival, and disease progression. [, , , , , ]

- Validating Nrf2 as a therapeutic target: this compound helps assess the therapeutic potential of targeting Nrf2 in diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. [, , ]

- Developing novel Nrf2 inhibitors: this compound serves as a lead compound for developing more potent and selective Nrf2 inhibitors for therapeutic applications. []

Q9: How does this compound impact in vitro models of disease?

A9: this compound has been shown to:

- Exacerbate oxidative stress and cell death induced by various stimuli, such as oxygen-glucose deprivation, hydrogen peroxide, and lipopolysaccharide. [, , , ]

- Promote inflammatory responses in different cell types, highlighting the role of Nrf2 in regulating inflammation. [, , ]

- Enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting its potential as an adjuvant therapy. [, ]

Q10: Has this compound been used in in vivo studies?

A10: Yes, this compound has been successfully used in various animal models, including models of acute lung injury, myocardial infarction, stroke, and diabetic kidney disease, demonstrating its effectiveness in modulating disease outcomes by inhibiting Nrf2. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)